molecular formula C18H17NO B12164746 4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one CAS No. 61298-01-9

4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one

Cat. No.: B12164746
CAS No.: 61298-01-9
M. Wt: 263.3 g/mol
InChI Key: BGNUNHKDJAACHK-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinolinone core structure with a 4-methyl group and a 1-[(4-methylphenyl)methyl] substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylquinoline with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolinone derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the quinolinone to its corresponding hydroquinoline.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone, 4-methyl-1-[(4-methoxyphenyl)methyl]-: Similar structure with a methoxy group instead of a methyl group.

    2(1H)-Quinolinone, 4-methyl-1-[(4-chlorophenyl)methyl]-: Contains a chlorine atom instead of a methyl group.

    2(1H)-Quinolinone, 4-methyl-1-[(4-nitrophenyl)methyl]-: Contains a nitro group instead of a methyl group.

Uniqueness

The uniqueness of 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- lies in its specific substituent pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methyl and 1-[(4-methylphenyl)methyl] groups can enhance its lipophilicity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

61298-01-9

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

4-methyl-1-[(4-methylphenyl)methyl]quinolin-2-one

InChI

InChI=1S/C18H17NO/c1-13-7-9-15(10-8-13)12-19-17-6-4-3-5-16(17)14(2)11-18(19)20/h3-11H,12H2,1-2H3

InChI Key

BGNUNHKDJAACHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C

Origin of Product

United States

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